2-Ethyl-2-butenoic acid
Overview
Description
2-Ethyl-2-butenoic acid is an organic compound with the molecular formula C6H10O2 It is a branched-chain unsaturated carboxylic acid, characterized by the presence of a double bond and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-butenoic acid can be synthesized through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of crotonaldehyde or the Knoevenagel condensation of acetaldehyde with malonic acid in the presence of pyridine . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding peracids.
Reduction: Reduction reactions can convert it into saturated carboxylic acids.
Substitution: It can participate in substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like zinc and sulfuric acid are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products:
Oxidation: Peracids.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated derivatives such as 2-chloro-3-hydroxybutyric acid.
Scientific Research Applications
2-Ethyl-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of resins, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-2-butenoic acid involves its interaction with molecular targets and pathways. For instance, in biological systems, it can be converted into butenoyl-acyl carrier protein (ACP), an intermediate in fatty acid biosynthesis. This conversion is facilitated by specific enzymes such as thioesterases . The compound’s effects are mediated through its ability to participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Crotonic Acid (trans-2-butenoic acid): Similar in structure but differs in the position of the double bond.
Isocrotonic Acid (cis-2-butenoic acid): An isomer with a different spatial arrangement of atoms.
Tiglic Acid (2-methyl-2-butenoic acid): Another branched-chain unsaturated carboxylic acid
Uniqueness: 2-Ethyl-2-butenoic acid is unique due to its specific branching and the position of the double bond, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(E)-2-ethylbut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSQJVOLYQRELE-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309241 | |
Record name | (2E)-2-Ethyl-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-13-9, 4411-99-8 | |
Record name | (2E)-2-Ethyl-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 2-ethyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-2-butenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-2-Ethyl-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-butenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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